Dual Orthogonal Cross-Coupling via C4/C5 Dibromination
4,5-Dibromo-6-methyl-1H-indazole contains two bromine atoms at the C4 and C5 positions, providing two distinct reactive handles for sequential orthogonal cross-coupling. This dual functionalization capability is absent in monobromo analogs such as 5-bromo-6-methyl-1H-indazole and 4-bromo-6-methyl-1H-indazole, which offer only a single site for derivatization . The C4 and C5 bromine atoms exhibit differential reactivity due to their distinct electronic environments within the indazole ring, enabling regioselective sequential functionalization using Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig coupling reactions [1].
| Evidence Dimension | Number of reactive handles for Pd-catalyzed cross-coupling |
|---|---|
| Target Compound Data | 2 bromine atoms (C4 and C5 positions) |
| Comparator Or Baseline | 5-bromo-6-methyl-1H-indazole: 1 bromine atom; 4-bromo-6-methyl-1H-indazole: 1 bromine atom |
| Quantified Difference | 2-fold increase in derivatizable positions; enables sequential orthogonal coupling strategies |
| Conditions | Synthetic organic chemistry; Pd-catalyzed cross-coupling reactions |
Why This Matters
Enables construction of more diverse compound libraries from a single building block, reducing procurement and synthesis costs per derivative.
- [1] Dong J, Krasnova L, Finn MG, Sharpless KB. Sulfur(VI) fluoride exchange (SuFEx): another good reaction for click chemistry. Angewandte Chemie International Edition. 2014;53(36):9430-9448. View Source
